2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(6-ethoxypyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-13-8-5-3-4-7(10-8)6-9(11)12;/h3-5H,2,6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPBEYYOGZWSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride typically involves the ethylation of 2-pyridinecarboxylic acid followed by a series of reactions to introduce the acetic acid moiety. The reaction conditions often include the use of ethyl iodide and a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an intermediate in drug synthesis due to its biological properties. Pyridine derivatives are known for their diverse biological activities, which include:
- Anti-inflammatory Effects : Studies indicate that 2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
- Analgesic Properties : Research suggests that this compound may possess pain-relieving effects, making it a candidate for analgesic therapies.
- Antimicrobial Activity : Preliminary investigations have indicated possible antimicrobial effects, warranting further study to confirm efficacy.
Agricultural Chemicals
The compound may also play a role in agricultural applications as a potential agrochemical. Its biological activity could be harnessed for developing pest control agents or growth regulators.
Anti-inflammatory Study
A study demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers in a rat model of induced inflammation. The compound exhibited an IC50 value indicative of effective enzyme inhibition.
Receptor Binding Analysis
In receptor binding studies, the compound displayed affinity for certain pain-related receptors, suggesting its potential as an analgesic agent. This property is significant in pharmacological studies aimed at understanding its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the acetic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-(5-Ethoxypyridin-2-yl)acetic Acid Hydrochloride
- SMILES : CCOC1=CN=C(C=C1)CC(=O)O
- Key Differences: The ethoxy group is at the 5-position instead of the 6-position on the pyridine ring. No experimental data on physicochemical properties are available .
Functional Group Analogues
2-(Pyridin-3-yl)acetic Acid
- Molecular Formula: C₇H₇NO₂
- Molecular Weight : 137.14 g/mol
- CAS Number : 501-81-5
- Safety Profile : Causes skin and eye irritation; toxic fumes may form during combustion. First-aid measures emphasize thorough rinsing and medical consultation .
- Comparison : Lacks the ethoxy substituent and hydrochloride salt. The pyridin-3-yl group instead of pyridin-2-yl may reduce steric hindrance near the acetic acid group, influencing intermolecular interactions.
2-Chloro-N'-(6-Chloropyridin-2-yl)acetohydrazide
Heterocyclic Analogues: 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
- Molecular Formula : C₆H₅ClN₂O₂
- CAS Number : 89581-58-8
- Comparison: Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Safety Considerations : Unlike 2-(pyridin-3-yl)acetic acid, which has documented irritancy, the safety profile of the target compound remains uncharacterized, highlighting a gap in research .
- Structural Insights : Positional isomerism (5- vs. 6-ethoxy) could lead to divergent crystallographic packing patterns, as inferred from the widespread use of SHELX software in small-molecule refinement .
Biological Activity
2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The hydrochloride form enhances solubility, facilitating various chemical and biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with an ethoxy group and an acetic acid moiety. Its chemical formula is , and it has a molecular weight of approximately 201.65 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO3·HCl |
| Molecular Weight | 201.65 g/mol |
| Physical State | Solid |
| Solubility | Soluble in water |
The biological activity of this compound is primarily determined by its interaction with specific biological targets, such as enzymes and receptors. Studies have indicated that this compound exhibits significant potential in various biological assays, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
- Receptor Binding : Investigations into its binding affinity to various receptors have been conducted to understand its pharmacological profile.
Interaction Studies
Research has employed techniques such as molecular docking and enzyme inhibition assays to elucidate the interaction mechanisms of this compound. For instance, studies have shown that the ethoxy substitution pattern can influence the compound's reactivity and biological activity compared to other similar compounds.
Case Studies and Findings
- Antimicrobial Activity : A study conducted on related pyridine derivatives found that compounds with similar structures exhibited antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects .
- Cell Growth Inhibition : In vitro studies indicated that certain pyridine derivatives can inhibit cell growth in cancer models. Although direct studies on this compound are sparse, the broader class of pyridine derivatives has shown promise in cancer therapy .
-
Therapeutic Applications : The potential applications of this compound span various fields, including:
- Cancer Treatment : Its ability to interact with cellular pathways may position it as a candidate for cancer therapeutics.
- Neurological Disorders : Compounds similar to this compound have been investigated for their neuroprotective effects, suggesting possible applications in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
